Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

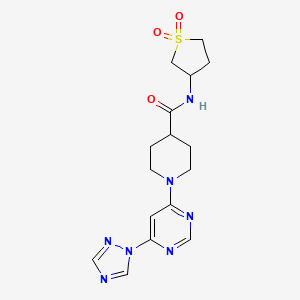

“Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate” is a chemical compound with the CAS Number: 1393822-85-9 . Its molecular weight is 214.87 . The IUPAC name for this compound is lithium trihydroxy (4- (trifluoromethyl)pyridin-2-yl)borate . The compound is stored in a freezer .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.87 . It is stored in a freezer . Unfortunately, other specific physical and chemical properties are not available in the current resources.Scientific Research Applications

Catalysis

Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate is employed as a catalyst in organic synthesis. Its Lewis acidic boron center can activate substrates and facilitate reactions. Researchers have explored its use in various transformations, such as C–C bond formation, cyclizations, and asymmetric reactions. The compound’s stability and reactivity make it a promising candidate for catalytic applications .

Energy Storage

The compound’s boron-based structure contributes to its potential as an energy storage material. Researchers investigate its use in lithium-ion batteries and supercapacitors. Its unique combination of hydroxy groups and the trifluoromethylpyridine moiety may enhance ion transport and stability within the electrode materials. Further studies aim to optimize its electrochemical performance.

Coordination Chemistry

Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate serves as a ligand in coordination chemistry. Its boron center can coordinate with transition metals, lanthanides, or other metal ions. Researchers explore its potential in designing novel metal complexes for applications such as luminescent materials, sensors, and catalysis .

Supramolecular Chemistry

Supramolecular assemblies based on this compound have attracted attention. Its hydroxy groups allow for hydrogen bonding interactions, leading to the formation of self-assembled structures. These assemblies find applications in host-guest chemistry, molecular recognition, and drug delivery systems .

Fluorescent Probes

The trifluoromethylpyridine group in the compound imparts fluorescence properties. Researchers have utilized it as a fluorescent probe for detecting metal ions, anions, or biomolecules. Its selectivity and sensitivity make it valuable in analytical chemistry and bioimaging .

Biological Applications

While still exploratory, studies have investigated the compound’s potential in biological systems. Its boron center may interact with enzymes or receptors, influencing cellular processes. Researchers explore its use in drug design, bioconjugation, and targeted therapies .

Safety and Hazards

In case of skin contact, eye contact, inhalation, or ingestion, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name |

lithium;trihydroxy-[4-(trifluoromethyl)pyridin-2-yl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAUNBHLSRPNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3LiNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)

![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)